molecular formula C5H2BrF3N2O2 B1371696 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1257842-67-3

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1371696
CAS No.: 1257842-67-3
M. Wt: 258.98 g/mol
InChI Key: CXCYQTXIWGFXEE-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 3-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of a pyrazole precursor. For example, the pyrazole ring can be brominated using N-bromosuccinimide (NBS) as the brominating agent . The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating reagent.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient bromination and trifluoromethylation. The final product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group.

    Palladium Catalysts: Used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a trifluoromethyl group enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O2/c6-1-2(4(12)13)10-11-3(1)5(7,8)9/h(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCYQTXIWGFXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257842-67-3
Record name 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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